4,4-Diaminodiphenyl cyclohexane
Overview
Description
4,4-Diaminodiphenyl cyclohexane is a chemical compound with the molecular formula C18H22N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in several studies . For instance, colorless polyimide (PI) films with outstanding mechanical and thermal properties were synthesized using three 4,4′-diaminodiphenyl ether (ODA)-based diamines with different substituents (–CH3, –CF3) and substitution positions (ortho and meta positions) . Another study reported the synthesis of aromatic polyimides from a diamine monomer .Chemical Reactions Analysis
This compound-related compounds have been used in the synthesis of colorless copolyimides . These compounds were reacted with a combination of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in a typical sequential reaction manner .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds have been studied . For example, a copolyimide film made using m-3F-ODA exhibits a fairly high transmittance at 400 nm of up to 86.8%, tensile strength as high as 102 MPa, tensile modulus of 2.76 GPa and glass transition temperature above 308 °C . Another study reported that the presence of substituents had an influence on the solubility of polyimides .Mechanism of Action
Safety and Hazards
The safety data sheet for 4,4-Diaminodiphenyl cyclohexane advises against breathing mist, gas, or vapors, and recommends avoiding contact with skin and eyes . It suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
4,4-diphenylcyclohexane-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-18(20)13-11-17(12-14-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMMKCKGERIECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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